2,3-Oxidosqualene
Overview
Description
2,3-Oxidosqualene, also known as squalene oxide or squalene epoxide, is a crucial intermediate in the biosynthesis of sterols and triterpenes. It is formed when squalene is oxidized by the enzyme squalene monooxygenase. This compound plays a significant role in the synthesis of cell membrane sterol precursors such as lanosterol and cycloartenol, which are essential for maintaining cell membrane integrity in eukaryotes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Oxidosqualene is synthesized from squalene through an enzymatic oxidation process. The enzyme squalene monooxygenase catalyzes the epoxidation of squalene to form this compound. This reaction typically occurs under mild conditions, with the enzyme acting as a catalyst in the presence of oxygen .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biotechnological methods. For instance, genetically engineered microorganisms such as Escherichia coli can be used to produce this compound by introducing the necessary enzymes and optimizing the metabolic pathways . This method allows for the large-scale production of this compound in a cost-effective and environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions: 2,3-Oxidosqualene undergoes various chemical reactions, including:
Cyclization: Catalyzed by oxidosqualene cyclases, leading to the formation of sterols and triterpenes.
Oxidation: Further oxidation can occur, leading to the formation of more complex molecules.
Substitution: Functional groups can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as molecular oxygen or hydrogen peroxide can be used in the presence of appropriate catalysts.
Substitution: Various reagents, including halogens and nucleophiles, can be used to introduce functional groups into the molecule.
Major Products Formed:
Lanosterol: A precursor to cholesterol and other sterols.
Cycloartenol: A precursor to plant sterols and triterpenes.
Various triterpenes: Including lupeol, α-amyrin, and β-amyrin.
Scientific Research Applications
2,3-Oxidosqualene has numerous applications in scientific research, including:
Mechanism of Action
2,3-Oxidosqualene exerts its effects primarily through its role as a substrate for oxidosqualene cyclases. These enzymes catalyze the cyclization of this compound to form various sterols and triterpenes. The mechanism involves the formation of a carbocation intermediate, which undergoes a series of cyclization and rearrangement reactions to produce the final products . The molecular targets include enzymes such as lanosterol synthase and cycloartenol synthase, which are involved in the biosynthesis of sterols and triterpenes .
Comparison with Similar Compounds
Squalene: The precursor to 2,3-oxidosqualene, which undergoes epoxidation to form this compound.
Lanosterol: A product of the cyclization of this compound, serving as a precursor to cholesterol.
Cycloartenol: Another product of the cyclization of this compound, serving as a precursor to plant sterols and triterpenes.
Uniqueness: this compound is unique due to its role as a key intermediate in the biosynthesis of both sterols and triterpenes. Its ability to undergo various cyclization reactions catalyzed by different oxidosqualene cyclases allows for the formation of a diverse array of biologically important molecules. This versatility makes it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIMSPSDBYKPPY-BANQPHDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50900960 | |
Record name | 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-heneicosapentaenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50900960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7200-26-2 | |
Record name | 2,3-Oxidosqualene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7200-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Oxidosqualene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007200262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-heneicosapentaenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50900960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SQUALENE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y5JJZ8E4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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